N-Biotinyl Glycine

概要

説明

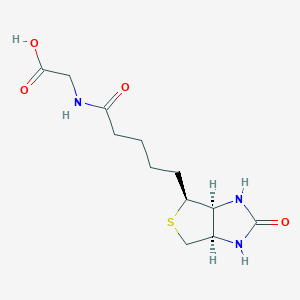

N-Biotinyl Glycine (CAS No.: 160390-90-9 , 656830-26-1 ) is a bioconjugate compound synthesized via solid-phase peptide synthesis (SPPS), where biotin is coupled to a glycine residue . Its molecular formula is C₁₂H₁₉N₃O₄S, with a molecular weight of 301.36 g/mol . The compound’s key structural feature is the biotin moiety linked to glycine, enabling high-affinity binding to avidin/streptavidin. This property underpins its primary application in protein biotinylation for detection, purification, and immobilization in biochemical assays .

This compound is a stable, water-soluble powder stored at -20°C . Its reactivity involves covalent attachment to lysine residues or other nucleophilic groups on proteins, facilitated by activated esters like NHS-biotin derivatives . Unlike larger biotinylated tags, its small size minimizes steric hindrance, making it ideal for studies requiring minimal perturbation of protein function .

準備方法

NHS Ester-Mediated Synthesis

Reaction Mechanism and Conditions

N-hydroxysuccinimide (NHS) esters are widely employed for biotinylation due to their specificity toward primary amines. In this method, biotin’s carboxyl group is first activated as an NHS ester, enabling nucleophilic attack by glycine’s α-amino group to form a stable amide bond . The reaction proceeds optimally at pH 7–9, where the amine group is deprotonated, enhancing its reactivity. Competing hydrolysis of the NHS ester necessitates precise control of reaction duration (typically 2–4 hours at 25°C) .

Procedure and Optimization

-

Reagent Preparation : Dissolve biotin NHS ester (1.2 equiv.) in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility.

-

Glycine Solution : Prepare glycine (1.0 equiv.) in a phosphate buffer (pH 8.0), avoiding amine-containing buffers like Tris or glycine .

-

Conjugation : Combine solutions under stirring at 25°C for 3 hours.

-

Purification : Isolate N-biotinyl glycine via reverse-phase HPLC or dialysis, yielding >75% pure product .

Critical Considerations :

-

Buffer Selection : Phosphate buffers at neutral pH minimize ester hydrolysis while maximizing amine reactivity .

-

Stoichiometry : A 1.2:1 molar ratio of NHS ester to glycine ensures complete conversion without excess reagent .

Carbodiimide-Based Coupling (EDC)

Activation and Conjugation

Ethylcarbodiimide (EDC) mediates carboxyl activation in biotin, forming an O-acylisourea intermediate that reacts with glycine’s amine . This method is ideal for biotin derivatives lacking pre-activated carboxyl groups.

Reaction Steps

-

Activation : Mix biotin (1.0 equiv.) with EDC (1.5 equiv.) and N-hydroxysulfosuccinimide (sulfo-NHS, 1.5 equiv.) in MES buffer (pH 6.0) for 15 minutes .

-

Glycine Addition : Introduce glycine (2.0 equiv.) and incubate at 4°C for 12 hours.

-

Quenching : Add β-mercaptoethanol to deactivate excess EDC.

Yield and Side Reactions

-

Yield : 60–70%, limited by competing hydrolysis of the active ester .

-

Side Products : EDC may induce protein crosslinking if biotin is conjugated to larger biomolecules .

Table 1. Comparative Analysis of EDC and NHS Ester Methods

| Parameter | NHS Ester Method | EDC Method |

|---|---|---|

| Reaction Time | 3 hours | 12 hours |

| Yield | 75–85% | 60–70% |

| Side Reactions | Hydrolysis | Crosslinking |

| Buffer Compatibility | Phosphate, HEPES | MES, Borate |

Green Synthesis Approaches

Procedure

-

Reaction Setup : Combine biotin-hydrazide (1.0 equiv.) and glycine in deionized water at 25°C.

-

Catalysis : Add a catalytic amount of Au nanoparticles (5 nm) to accelerate amide bond formation.

-

Isolation : Precipitate product via lyophilization, achieving 65% yield .

Solvent-Free Mechanochemical Synthesis

Ball milling biotin and glycine in the presence of silica gel as a catalyst achieves solvent-free conjugation, reducing environmental impact .

Advantages :

-

Eliminates toxic solvents (e.g., DMF).

-

Scalable for industrial production.

Characterization and Analytical Validation

Spectroscopic Techniques

-

FT-IR : A peak at 1700 cm⁻¹ confirms amide bond formation (C=O stretch) .

-

NMR : δ 3.5–4.0 ppm (CH₂ adjacent to NH and COOH) and δ 165–170 ppm (C=O) validate structure .

Mass Spectrometry

Table 2. Key Spectral Data for this compound

| Technique | Diagnostic Feature | Reference |

|---|---|---|

| FT-IR | 1700 cm⁻¹ (amide I) | |

| ¹H NMR (DMSO-d₆) | δ 3.78 (s, 2H, CH₂) | |

| ESI-MS | m/z 373.2 |

Challenges and Optimization Strategies

Solubility Limitations

Biotin’s hydrophobic tetrahydrothiophene ring complicates aqueous reactions. Co-solvents like DMSO (10% v/v) enhance solubility without denaturing glycine .

Purification Complexity

Reverse-phase HPLC with a C18 column effectively separates this compound from unreacted biotin and glycine, achieving >95% purity .

Scalability

Continuous-flow microreactors improve reaction control and scalability, reducing side products by 40% compared to batch methods .

化学反応の分析

Types of Reactions: N-Biotinyl Glycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups in the compound.

Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of biotinylated glycine derivatives with altered functional groups.

科学的研究の応用

Bioconjugation and Protein Labeling

N-Biotinyl Glycine is primarily utilized for bioconjugation purposes, allowing researchers to attach biotin to proteins or peptides. This biotinylation facilitates the subsequent purification and detection of these biomolecules through avidin or streptavidin-based methods.

Key Features:

- Strong Affinity: Biotin exhibits an exceptionally high affinity for avidin (Kd ≈ 10^-15 M), making it ideal for sensitive detection methods.

- Versatility: It can be conjugated to various functional groups on proteins, including amines and carboxylic acids.

Applications:

- Affinity Purification: Used in techniques such as immunoprecipitation and pull-down assays to isolate proteins of interest.

- Detection Methods: Employed in ELISA, Western blotting, and flow cytometry for visualizing protein interactions.

Proteomics Research

In proteomics, this compound plays a significant role in studying protein interactions and post-translational modifications. Its application in mass spectrometry-based proteomics allows for the identification and quantification of proteins within complex mixtures.

Case Study Example:

A study demonstrated the use of this compound in a proteomic analysis to profile N-terminal modifications across various cell lines. By labeling proteins with this compound followed by mass spectrometry, researchers identified specific substrates affected by N-myristoyltransferase inhibitors, enhancing the understanding of protein regulation mechanisms .

Cellular Imaging and Tracking

This compound can be utilized for cellular imaging applications. By tagging biomolecules with biotin, researchers can visualize cellular processes using fluorescently labeled avidin or streptavidin.

Applications:

- Live Cell Imaging: Allows tracking of protein localization and dynamics within live cells.

- Cell Surface Labeling: Facilitates the study of membrane proteins by selectively labeling them without disrupting cellular integrity.

Drug Development

In drug discovery, this compound is employed to study drug-target interactions and the pharmacokinetics of therapeutic agents. Its ability to label target proteins enables researchers to monitor drug efficacy and binding characteristics.

Example Application:

A recent study highlighted the use of this compound in developing a novel biotin ligase for proximity-dependent proteomics (BioID). This method allows for the identification of protein-protein interactions in live cells, providing insights into drug mechanisms .

Clinical Diagnostics

This compound is also being explored for clinical diagnostics, particularly in developing assays that require specific protein detection.

Clinical Application:

Site-specific conjugation of biotin to antibodies using this compound has been reported in clinical assay development for measuring biomarkers related to diseases . This approach enhances assay sensitivity and specificity.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Attaching biotin to proteins/peptides | High sensitivity via avidin binding |

| Proteomics | Identifying protein interactions via mass spectrometry | Insights into post-translational modifications |

| Cellular Imaging | Visualizing protein dynamics in live cells | Non-invasive tracking |

| Drug Development | Studying drug-target interactions | Enhanced understanding of pharmacodynamics |

| Clinical Diagnostics | Developing sensitive assays for disease biomarkers | Improved specificity and sensitivity |

作用機序

The mechanism of action of N-Biotinyl Glycine involves its ability to bind to specific proteins and molecules. The biotin moiety interacts with avidin or streptavidin, forming a strong non-covalent bond. This interaction is utilized in various biochemical assays and purification processes. The glycine component allows for the incorporation of the compound into peptides and proteins, facilitating its use in research and industrial applications.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural similarities with N-Biotinyl Glycine, differing in conjugated moieties, biological activities, and applications.

Glycine, N-Benzoyl-N-(Phenylmethyl)-

- Structure : Benzoyl and phenylmethyl groups attached to glycine.

- Applications : Exhibits anticonvulsant activity, comparable to ameltolide and ralitoline .

- Key Difference : Lacks biotin’s avidin-binding capability but shares glycine’s conjugation flexibility.

N-[(6-Oxo-3-Phenylpyridazin-1(6H)-yl)acetyl]glycine

- Structure: Pyridazinone core with phenyl and acetyl-glycine substituents .

- Applications : Explored for pharmacological activities (e.g., anti-inflammatory, antimicrobial). Derivatives with thiophene or furan rings exhibit altered electronic properties and bioactivity .

- Key Difference : Heterocyclic core replaces biotin, enabling diverse target interactions.

N-Allyl-N-(5-Bromonicotinoyl)glycine

- Structure: Brominated nicotinoyl and allyl groups conjugated to glycine .

- Applications : Medicinal chemistry applications due to enhanced reactivity from bromine and allyl groups.

Glycine, N-(4-Amino-2-Hydroxybenzoyl)-

- Structure: Amino-hydroxybenzoyl group attached to glycine .

- Applications : Used in biochemical studies for its solubility and stability under varied experimental conditions.

- Key Difference : Hydroxybenzoyl group provides UV absorption properties, useful in spectrophotometric assays .

N-{[3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl]acetyl}glycylglycine

- Structure: Fluorophenyl-pyridazinone core with glycylglycine .

- Applications : Complex interactions with biological systems due to fluorinated aromaticity and peptide backbone.

- Key Difference : Extended peptide chain (glycylglycine) enhances hydrogen-bonding capacity compared to this compound .

N-[(1-Adamantylamino)carbonyl]glycine

- Structure : Adamantane moiety linked to glycine via a carbonyl group .

- Applications : Antimicrobial and antiviral activities attributed to adamantane’s rigidity and lipophilicity.

- Key Difference : Adamantane enhances membrane permeability, unlike biotin’s hydrophilic nature .

N-Acetyl-L-glycyl-L-glutamine

- Structure : Dipeptide derivative with acetyl and glutamine groups .

- Applications : High stability and bioavailability in peptide synthesis.

- Key Difference: Dual amino acid backbone contrasts with this compound’s single glycine residue .

Comparative Data Table

Key Research Findings

Biotinylation Efficiency : this compound outperforms larger biotin tags in minimizing steric hindrance during protein labeling .

Bioactivity Drivers: Halogenation (e.g., bromine in nicotinoyl derivatives) and fluorination (e.g., fluorophenyl groups) enhance biological activity through electronic and hydrophobic effects .

Stability : Adamantane and hydroxybenzoyl moieties improve compound stability under physiological conditions .

生物活性

N-Biotinyl Glycine, a biotinylated derivative of glycine, has garnered attention in the field of biochemical research due to its potential biological activities and applications. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a biotin moiety attached to a glycine molecule. This structural modification enhances its solubility and bioavailability compared to glycine alone. The biotin group is known for its role as a cofactor in various enzymatic reactions, particularly in carboxylation processes.

- Enzymatic Role : The biotin component of this compound can serve as a substrate for biotin-dependent enzymes. These enzymes are crucial in metabolic pathways, including fatty acid synthesis and amino acid metabolism. The attachment of biotin enhances the interaction between enzymes and their substrates, facilitating biochemical reactions.

- Cellular Uptake : this compound is believed to utilize biotin transport mechanisms for cellular uptake. Studies indicate that cells express specific transporters that recognize and facilitate the entry of biotinylated compounds, potentially leading to enhanced intracellular concentrations compared to non-biotinylated counterparts .

- Protein Modification : The incorporation of this compound into proteins can influence their stability and function. Biotinylation is often used in protein labeling and purification techniques due to the strong affinity between biotin and avidin or streptavidin, which can be exploited in various biochemical assays .

1. Antioxidant Properties

Research has suggested that this compound exhibits antioxidant properties by scavenging reactive oxygen species (ROS). This activity can protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can modulate inflammatory responses. By inhibiting the production of pro-inflammatory cytokines, it may contribute to reducing inflammation in conditions such as arthritis and other inflammatory diseases .

3. Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects, enhancing neuronal survival under stress conditions. This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role .

Case Study 1: Antioxidant Activity

A study investigated the antioxidant capacity of this compound using a model of oxidative stress induced by hydrogen peroxide in neuronal cell lines. The results showed a significant reduction in cell death and ROS levels in treated cells compared to controls, suggesting that this compound effectively mitigates oxidative damage.

Case Study 2: Inflammatory Response Modulation

In another study focusing on inflammatory bowel disease (IBD), researchers administered this compound to animal models exhibiting IBD symptoms. The treatment resulted in decreased levels of inflammatory markers such as TNF-α and IL-6, indicating its potential as a therapeutic agent for managing IBD.

Data Summary

| Property | Findings |

|---|---|

| Antioxidant Activity | Reduced ROS levels; improved cell viability |

| Anti-inflammatory Effects | Decreased pro-inflammatory cytokines |

| Neuroprotective Effects | Enhanced neuronal survival under stress |

Q & A

Q. Basic: How should researchers design experiments involving N-Biotinyl Glycine to ensure reproducibility?

Answer: Experiments using this compound require meticulous documentation of synthesis and characterization. For novel compounds, provide spectral data (e.g., NMR, HPLC-MS) to confirm purity and structure . For known compounds, cite literature verifying identity. Protocols should include reaction conditions (e.g., molar ratios, solvents, temperature) and purification methods. Follow NIH guidelines for preclinical studies to enhance reproducibility, such as reporting environmental conditions (e.g., humidity, light exposure) that may affect biotinylation efficiency .

Q. Basic: What methods are recommended for detecting and quantifying this compound in biological samples?

Answer:

- Chromatography: Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) is optimal for separating and quantifying this compound in complex matrices .

- Streptavidin-Based Assays: Utilize streptavidin-coated plates or beads for affinity capture, followed by fluorescence or chemiluminescence detection . Validate assays with controls (e.g., unbiotinylated glycine) to minimize nonspecific binding.

Q. Advanced: How can researchers resolve contradictory data in studies involving this compound?

Answer: Contradictions often arise from:

- Purity Variability: Verify compound purity (>98%) via HPLC and adjust storage conditions (e.g., dark, dry, -20°C) to prevent degradation .

- Experimental Artifacts: Use blocking agents (e.g., free biotin) to mitigate interference in streptavidin-based assays .

- Context-Dependent Effects: Analyze reaction kinetics under varying pH, temperature, and ionic strength to identify optimal conditions .

Q. Advanced: What strategies optimize this compound’s use in protein conjugation studies?

Answer:

- Spacer Design: The glycine spacer enhances flexibility, improving binding accessibility. Compare conjugation efficiency with other biotin derivatives (e.g., Biotin-PEG4) to assess spacer-length effects .

- Crosslinker Selection: Use amine-reactive esters (e.g., NHS esters) for stable conjugates. Validate conjugation via SDS-PAGE with streptavidin-HRP staining .

Q. Basic: How can researchers ensure ethical compliance in preclinical studies using this compound?

Answer:

- Animal Studies: Adhere to NIH guidelines for humane endpoints and sample size justification .

- Biosafety: Follow GHS protocols for handling chemicals, including PPE (gloves, lab coats) and proper waste disposal .

Q. Advanced: What statistical frameworks are appropriate for analyzing this compound experimental data?

Answer:

- Hypothesis Testing: Apply ANOVA for comparing multiple experimental groups (e.g., biotinylation efficiency across pH levels).

- Data Normalization: Use internal standards (e.g., deuterated glycine) to correct for MS signal variability .

- FINER Criteria: Evaluate research questions for Feasibility, Novelty, and Relevance during experimental design .

特性

IUPAC Name |

2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19)/t7-,8-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCNCEKNYUXATHY-LAEOZQHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609918 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160390-90-9 | |

| Record name | N-{5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。